molecular formula C9H15NO3 B14341496 ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate

ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate

Cat. No.: B14341496
M. Wt: 185.22 g/mol
InChI Key: PIYYNCIJIMKTLM-JOXRIALXSA-N
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Description

Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate is an organic compound with a unique structure that includes a hydroxyethylidene group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the imino group, making it less reactive in certain types of reactions.

    1-Hydroxyethylidene-1,1-diphosphonic acid: Contains a diphosphonic acid group, which imparts different chemical properties and applications.

    Ethyl 3-aminopentanoate: Contains an amino group instead of an imino group, leading to different reactivity and applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate

InChI

InChI=1S/C9H15NO3/c1-4-7(10)8(6(3)11)9(12)13-5-2/h10-11H,4-5H2,1-3H3/b8-6-,10-7?

InChI Key

PIYYNCIJIMKTLM-JOXRIALXSA-N

Isomeric SMILES

CCC(=N)/C(=C(\C)/O)/C(=O)OCC

Canonical SMILES

CCC(=N)C(=C(C)O)C(=O)OCC

Origin of Product

United States

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